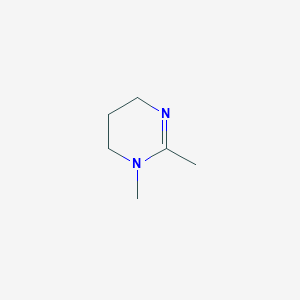

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6-7-4-3-5-8(6)2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDWWDZLRKHULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063382 | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-96-9 | |

| Record name | 1,4,5,6-Tetrahydro-1,2-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMIDINE, 1,4,5,6-TETRAHYDRO-1,2-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4M3LG4PSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Introduction: Situating a Key Building Block in Modern Drug Development

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is a heterocyclic organic compound belonging to the cyclic amidine class.[1][2] Identified by the CAS Number 4271-96-9, this molecule is more than a mere laboratory curiosity; it serves as a critical intermediate in the synthesis of important pharmaceutical agents, most notably the anthelmintic drug Pyrantel and its derivatives.[3] Its structural framework, featuring a partially saturated six-membered ring with two nitrogen atoms, imparts a unique combination of basicity and lipophilicity that is fundamental to its reactivity and utility.[1][2]

For researchers in drug discovery and development, a comprehensive understanding of this compound's physicochemical properties is not an academic exercise—it is a prerequisite for successful synthesis, formulation, and ultimately, the development of effective active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of these core properties, the experimental methodologies used to determine them, and the direct implications of these characteristics on practical research applications.

Core Physicochemical Profile

The fundamental physicochemical characteristics of this compound dictate its behavior in both chemical reactions and biological systems. These properties are summarized below and discussed in detail in the subsequent sections.

| Property | Value | Source(s) |

| CAS Number | 4271-96-9 | [1][2][4] |

| Molecular Formula | C₆H₁₂N₂ | [1][2] |

| Molecular Weight | 112.17 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | Pyrantel Impurity D, 1,4,5,6-Tetrahydro-1,2-dimethylpyrimidine | [1][2][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Odor | Faint amine-like | [1] |

| Boiling Point | 125°C @ 115 mmHg; 62-64°C @ 1.0 kPa | [1][7] |

| Density | 0.98 g/cm³ | [7][8] |

| pKa (Predicted) | 13.42 ± 0.20 | [1] |

| LogP (Computed) | -0.2 | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, acetone, ether). | [1] |

| Flash Point | 73°C | [4] |

| Storage | Store sealed in a dry environment at 2-8°C. | [6] |

Section 1: Basicity and Ionization State (pKa)

The pKa of a compound is a critical determinant of its behavior in physiological environments, influencing everything from solubility to membrane permeability and receptor binding.[9] For this compound, the amidine functional group confers strong basicity.

Predicted pKa Value

Computational models predict a pKa of 13.42 ± 0.20 for the conjugate acid.[1] This high value signifies that the compound is a strong base, readily accepting a proton to form a positively charged cation. At physiological pH (~7.4), it will exist almost exclusively in its protonated, ionized form. This has profound implications for its use as a drug precursor, as the ionization state governs its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Potentiometric Titration for pKa Determination

While predicted values are useful for initial assessment, experimental verification is essential for regulatory and research precision. Potentiometric titration is a robust and widely accepted method for determining the pKa of amines and other basic compounds.[10]

Principle: This method involves monitoring the pH of a solution of the compound as a strong acid titrant is incrementally added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water.

-

System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Titration: Begin stirring the solution gently. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

Causality Behind Choices:

-

CO₂-free water: Atmospheric carbon dioxide can dissolve to form carbonic acid, which would interfere with the titration of a strong base and lead to inaccurate results.

-

Constant Temperature: The acid dissociation constant (Ka), and therefore pKa, is temperature-dependent. Maintaining a constant temperature ensures the determined value is precise.

-

Strong Acid Titrant (HCl): A strong acid ensures a complete and sharp reaction with the basic analyte, leading to a well-defined equivalence point on the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Section 2: Lipophilicity and Partitioning (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithmic form, LogP.[11] This parameter is a cornerstone of drug design, as it predicts a molecule's ability to cross biological membranes, a key step in reaching its target site.[9]

Computed LogP Value

The computed LogP for this compound is -0.2 .[5] A negative LogP value indicates that the compound is preferentially partitioned into the aqueous phase over the organic phase (typically octan-1-ol), suggesting it is hydrophilic.[11] This hydrophilicity is consistent with its structure, which contains two nitrogen atoms capable of hydrogen bonding.

However, it is crucial to consider the pH-dependent nature of this molecule. The LogP value applies to the neutral, un-ionized form. Given its high pKa, at physiological pH, the compound will be ionized. The distribution coefficient (LogD) is used to describe lipophilicity at a specific pH and would be significantly lower (more hydrophilic) than the LogP.

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is the traditional and most accurate technique for experimentally measuring LogP.[11]

Principle: The compound is dissolved in a biphasic system of two immiscible liquids (typically octan-1-ol and water). After equilibration, the concentration of the compound in each phase is measured, and the ratio of these concentrations yields the partition coefficient.[11]

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate octan-1-ol with water and water with octan-1-ol by mixing them vigorously and allowing the phases to separate overnight. Use a buffer (e.g., phosphate buffer) for the aqueous phase, adjusted to a pH where the compound is in its neutral form (e.g., pH > 14 for this compound, though practically a high pH like 12-13 is used).

-

Partitioning: Add a known amount of this compound to a flask containing a known volume of the pre-saturated octan-1-ol and pre-saturated buffer.

-

Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Causality Behind Choices:

-

Pre-saturated Solvents: This prevents volume changes in the phases during the experiment due to mutual dissolution, which would alter the final concentration measurements.

-

pH Control: For an ionizable compound, measuring the true LogP requires suppressing ionization. The pH of the aqueous phase must be adjusted to ensure the compound is overwhelmingly in its neutral form.

-

HPLC for Quantification: HPLC is a highly sensitive and specific method, allowing for accurate quantification of the analyte even at low concentrations and in the presence of impurities.[12]

Caption: Workflow for LogP determination via the shake-flask method.

Section 3: Synthesis and Spectroscopic Characterization

Synthesis Overview

This compound is typically synthesized via the condensation of an appropriate diamine with an activated carboxylic acid derivative. A common laboratory-scale synthesis involves the reaction of N-methyl-1,3-diaminopropane with N,N-dimethylacetamide dimethyl acetal at an elevated temperature (e.g., 80°C).[1] This reaction proceeds with high yield and relative simplicity. Alternative industrial methods may use reagents like ethyl acetoacetate with N-methylaminopropylamine.[13]

Spectroscopic Data

While detailed spectra are beyond the scope of this guide, the key spectral features used for structural confirmation are:

-

¹H NMR: Will show characteristic peaks for the two distinct methyl groups and the aliphatic protons of the tetrahydropyrimidine ring.

-

¹³C NMR: Will display signals corresponding to the six carbon atoms, including the unique C=N carbon of the amidine group.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (112.17).

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=N stretching vibration of the amidine group would be prominent.

Section 4: Implications for Drug Development

The physicochemical properties of this intermediate directly influence the synthesis and properties of the final API.

Caption: Relationship between properties and drug development factors.

-

High Basicity (pKa): The strongly basic nature means that any API derived from this core will likely be handled and formulated as a salt (e.g., pyrantel pamoate). Salt selection is a critical step to optimize solubility, stability, and bioavailability.

-

Hydrophilicity (LogP): The low lipophilicity suggests that while the compound itself is water-soluble, it may not readily cross lipid membranes. In the context of an API like pyrantel, this property is actually advantageous for treating intestinal parasites, as it helps confine the drug to the gastrointestinal tract, minimizing systemic absorption and potential side effects.

-

Reactivity: The nucleophilic nitrogen atoms are the key to its role as a building block, readily participating in condensation reactions to form more complex structures.[14]

Conclusion

This compound is a foundational building block whose physicochemical profile is a case study in the structure-property relationships that govern chemical synthesis and pharmaceutical function. Its high basicity and hydrophilicity are not merely data points but are defining features that dictate its handling, reactivity, and the ultimate biological activity of the APIs derived from it. For the research scientist, a thorough grasp of these properties, validated by robust experimental methods, is essential for leveraging this versatile intermediate to its full potential in the ongoing quest for new and improved therapeutics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 4271-96-9: 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine [cymitquimica.com]

- 3. This compound | 4271-96-9 [chemicalbook.com]

- 4. This compound - (Amines|Other amines):Koei Chemical Co., Ltd [koeichem.com]

- 5. Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | C6H12N2 | CID 77953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4271-96-9|this compound|BLD Pharm [bldpharm.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chembk.com [chembk.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. uregina.scholaris.ca [uregina.scholaris.ca]

- 11. acdlabs.com [acdlabs.com]

- 12. longdom.org [longdom.org]

- 13. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]

- 14. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (CAS 4271-96-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for the structural elucidation of this important cyclic amidine. While a publicly available, fully assigned high-resolution spectrum for this specific molecule is not readily accessible, this guide presents a robust, predicted dataset based on established NMR principles and data from structurally analogous compounds. We delve into detailed analyses of predicted ¹H and ¹³C NMR spectra, discuss key experimental considerations for sample preparation and data acquisition, and provide validated protocols to ensure high-quality, reproducible results.

Introduction and Scientific Context

This compound is a cyclic amidine, a structural motif of significant interest in medicinal chemistry and synthetic organic chemistry.[1] The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, imparts unique properties, including strong basicity and the ability to engage in specific hydrogen bonding patterns.[2] These characteristics make such compounds valuable as catalysts, ligands, and scaffolds for pharmacologically active agents.

Accurate structural confirmation is paramount in any chemical research or development workflow. NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of organic molecules in solution. This guide serves to demystify the NMR spectrum of this compound, providing a foundational understanding of its spectral features and the rationale behind them.

Molecular Structure and Symmetry Considerations

To interpret the NMR spectra, a clear understanding of the molecule's structure and symmetry is essential. The numbering convention used throughout this guide is illustrated below.

Figure 1: Molecular Structure and IUPAC Numbering of this compound.

The molecule possesses a plane of symmetry that renders the two methylene groups at positions C4 and C6 chemically equivalent. This has direct and predictable consequences on both the ¹H and ¹³C NMR spectra, reducing the number of unique signals observed.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four non-equivalent proton environments in the molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on typical values for cyclic amines and amidines.[3][4]

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Signal Assignment (Protons on) | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Coupling |

|---|---|---|---|---|

| C5-H ₂ | ~1.8 - 2.0 | Quintet (p) or Multiplet (m) | 2H | Located on the central carbon of the propane-1,3-diamine backbone. It is coupled to four neighboring protons (on C4 and C6), leading to a theoretical quintet (n+1 rule). In practice, this may appear as a broader multiplet. |

| C2-CH ₃ | ~2.1 - 2.3 | Singlet (s) | 3H | This methyl group is attached to the sp²-hybridized amidine carbon (C2). The deshielding effect of the C=N bond shifts it downfield relative to a standard alkyl methyl group. It has no adjacent protons, resulting in a singlet. |

| N1-CH ₃ | ~2.8 - 3.0 | Singlet (s) | 3H | The methyl group is directly attached to a nitrogen atom (N1), causing a significant downfield shift due to the inductive effect of the electronegative nitrogen. It appears as a singlet. |

| C4-H ₂ & C6-H ₂ | ~3.2 - 3.4 | Triplet (t) | 4H | These equivalent methylene protons are adjacent to both a nitrogen atom and the C5-H₂ group. The strong deshielding from the adjacent nitrogen places this signal significantly downfield. They are coupled primarily to the two protons on C5, resulting in a triplet. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each unique carbon environment. The chemical shifts are influenced by hybridization and proximity to electronegative nitrogen atoms.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Signal Assignment (Carbon) | Predicted δ (ppm) | Rationale for Chemical Shift |

|---|---|---|

| C2-C H₃ | ~18 - 22 | A typical sp³-hybridized methyl carbon attached to the sp² amidine carbon. |

| C 5 | ~20 - 25 | The sp³-hybridized methylene carbon at the center of the aliphatic chain, furthest from the nitrogen atoms. |

| N1-C H₃ | ~40 - 45 | The sp³ carbon of the N-methyl group. Its chemical shift is increased due to the direct attachment to the electronegative nitrogen atom. |

| C 4 & C 6 | ~45 - 50 | These equivalent sp³-hybridized methylene carbons are directly bonded to nitrogen, causing a significant downfield shift. |

| C 2 | ~163 - 168 | This is the characteristic sp²-hybridized imine carbon of the amidine group. It is the most deshielded carbon in the molecule and its signal appears far downfield, a key indicator for this functional group.[2][5] |

Experimental Protocols: A Self-Validating Workflow

Acquiring high-quality NMR data requires meticulous sample preparation and a logical experimental workflow. The following protocols are designed to ensure reproducibility and spectral integrity, particularly considering that cyclic amidines can be hygroscopic and basic.[6][7]

Sample Preparation

The compound's potential sensitivity to moisture necessitates careful handling to prevent the ingress of water, which can lead to signal broadening (especially of exchangeable protons, if any were present) and the appearance of a large water peak in the spectrum.[8]

-

Drying the Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9][10] For critical applications, dry the solvent over activated 3 Å molecular sieves for at least 12 hours prior to use.[11]

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound. If the compound is known to be highly hygroscopic, this step should ideally be performed in a glove box or a controlled-humidity environment.[6]

-

Dissolution: Place the weighed sample into a clean, dry, high-quality 5 mm NMR tube.[12] Using a calibrated pipette, add approximately 0.6-0.7 mL of the dried deuterated solvent.

-

Homogenization: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution free of particulate matter is essential for good spectral resolution.[8]

-

Filtering (Optional but Recommended): If any particulates are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a new, clean NMR tube.

NMR Data Acquisition Workflow

The following workflow outlines a standard sequence for 1D and, if necessary, 2D NMR experiments to confirm the structure.

Figure 2: Standard NMR Workflow for Structural Elucidation.

Typical Acquisition Parameters:

-

¹H NMR: 16-32 scans, 30° pulse angle, 2-second relaxation delay.

-

¹³C NMR: 512-1024 scans, 45° pulse angle, 2-second relaxation delay.

Conclusion

This guide provides a detailed, predictive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By correlating structural features such as chemical equivalency and the electronic effects of the cyclic amidine functionality with expected spectral data, researchers can confidently assign and interpret their experimental results. The emphasis on robust, self-validating experimental protocols further equips scientists with the tools necessary to generate high-quality, reliable data for this important class of heterocyclic compounds.

References

- 1. This compound - (Amines|Other amines):Koei Chemical Co., Ltd [koeichem.com]

- 2. This compound | 4271-96-9 [chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 7. 4271-96-9 | this compound | Pyrimidines | Ambeed.com [ambeed.com]

- 8. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 10. 4271-96-9|this compound|BLD Pharm [bldpharm.com]

- 11. Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | C6H12N2 | CID 77953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this cyclic amidine using one-dimensional NMR techniques. We will explore the theoretical basis for the expected chemical shifts and coupling constants, present predicted spectral data based on analogous structures, and provide a detailed experimental protocol for acquiring high-quality NMR spectra. The guide is structured to offer not just data, but a deeper understanding of the molecule's spectroscopic characteristics, thereby facilitating its identification, purity assessment, and further application in research and synthesis.

Introduction: The Significance of this compound

This compound, with the CAS number 4271-96-9, is a heterocyclic organic compound featuring a six-membered tetrahydropyrimidine ring with methyl substitutions at the 1 and 2 positions.[1][2][3] This molecule belongs to the class of cyclic amidines, which are known for their utility as strong, non-nucleophilic bases and as intermediates in the synthesis of various biologically active molecules.[1] Notably, it serves as a key intermediate in the synthesis of anthelmintic drugs such as pyrantel.[1]

Given its importance, the unambiguous structural characterization of this compound is paramount for quality control and for understanding its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules in solution. This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and Predicted NMR Spectral Features

The structure of this compound dictates a specific set of expected signals in its ¹H and ¹³C NMR spectra. The six-membered ring is not aromatic and is expected to adopt a flexible conformation in solution, likely a rapidly interconverting chair or twist-boat form.

Diagram of Molecular Structure with Atom Numbering:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the following signals in the ¹H NMR spectrum. The chemical shifts are estimated based on data from similar tetrahydropyrimidine derivatives and general principles of NMR spectroscopy.

-

N1-CH₃ (C8-H): This methyl group is attached to a nitrogen atom within the cyclic amidine system. We expect a singlet in the region of δ 2.8 - 3.2 ppm .

-

C2-CH₃ (C7-H): This methyl group is attached to the C2 carbon of the amidine functionality. This environment is expected to produce a singlet around δ 1.9 - 2.3 ppm .

-

C4-H₂: These methylene protons are adjacent to a nitrogen atom (N3). They are expected to appear as a triplet in the range of δ 3.1 - 3.5 ppm . The splitting will be due to coupling with the C5 methylene protons.

-

C6-H₂: These methylene protons are adjacent to the N1 nitrogen. Their chemical shift will be similar to the C4 protons, likely in the δ 3.0 - 3.4 ppm range, appearing as a triplet due to coupling with the C5 protons.

-

C5-H₂: This central methylene group is coupled to both the C4 and C6 methylene groups. It is expected to appear as a multiplet (likely a pentet or a triplet of triplets) in the upfield region of δ 1.7 - 2.1 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six unique carbon atoms in the molecule.

-

C2 (Amidine Carbon): This is the most downfield carbon due to its position between two nitrogen atoms in the amidine group. Its chemical shift is expected in the range of δ 160 - 165 ppm .

-

C4 and C6 (Methylene Carbons adjacent to Nitrogen): These carbons are attached to nitrogen atoms and are expected to resonate in the range of δ 40 - 50 ppm . Due to the different nitrogen environments (N1 being tertiary and N3 being secondary within the amidine), C4 and C6 may have slightly different chemical shifts.

-

C5 (Central Methylene Carbon): This aliphatic carbon is the most shielded of the ring carbons and is expected to have a chemical shift in the range of δ 20 - 30 ppm .

-

N1-CH₃ (C8): The carbon of the methyl group attached to N1 is predicted to be in the range of δ 30 - 40 ppm .

-

C2-CH₃ (C7): The carbon of the methyl group at the C2 position is expected to be more shielded, with a chemical shift in the region of δ 15 - 25 ppm .

Tabulated Predicted NMR Data

The predicted ¹H and ¹³C NMR data are summarized in the tables below for clarity.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.8 - 3.2 | s | 3H | N1-CH ₃ |

| 1.9 - 2.3 | s | 3H | C2-CH ₃ |

| 3.1 - 3.5 | t | 2H | C4-H ₂ |

| 3.0 - 3.4 | t | 2H | C6-H ₂ |

| 1.7 - 2.1 | m | 2H | C5-H ₂ |

s = singlet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 160 - 165 | C 2 |

| 40 - 50 | C 4 |

| 40 - 50 | C 6 |

| 20 - 30 | C 5 |

| 30 - 40 | N1-C H₃ |

| 15 - 25 | C2-C H₃ |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended.

Diagram of the Experimental Workflow:

Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.

4.1. Materials and Reagents

-

This compound (purity >95%)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

4.2. Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube.

4.3. NMR Instrument Parameters (400 MHz Spectrometer)

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): -10 to 220 ppm.

-

Temperature: 298 K.

-

4.4. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra manually.

-

Apply a baseline correction to obtain a flat baseline.

-

For the ¹H spectrum, integrate the signals.

-

Reference the spectra. For ¹H, the TMS signal is set to δ 0.00 ppm. For ¹³C in CDCl₃, the central peak of the solvent triplet is referenced to δ 77.16 ppm.

Discussion and Scientific Interpretation

The predicted NMR data provide a clear spectroscopic fingerprint for this compound. The downfield shift of the C2 carbon in the ¹³C spectrum is a characteristic feature of the amidine functional group. The chemical shifts of the methylene protons and carbons in the tetrahydropyrimidine ring are indicative of their proximity to the electronegative nitrogen atoms.

It is important to consider the potential for tautomerism and protonation, which can significantly affect the observed NMR spectra. The presence of acidic impurities or protic solvents could lead to proton exchange, which might broaden the signals of protons on or near the nitrogen atoms. The choice of an aprotic, non-polar solvent like CDCl₃ is therefore crucial for obtaining well-resolved spectra of the neutral compound. The solvent can also influence the conformational equilibrium of the flexible six-membered ring, which may be reflected in the observed coupling constants of the ring protons.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By presenting predicted spectral data, a detailed experimental protocol, and a discussion of the underlying scientific principles, this document serves as a valuable resource for researchers and scientists. The provided information will aid in the rapid and accurate identification and characterization of this important synthetic intermediate, thereby supporting its application in drug development and other areas of chemical research.

References

A Technical Guide to the Infrared and Mass Spectrometric Analysis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the characterization of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine using infrared (IR) spectroscopy and mass spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this important heterocyclic compound.

Introduction

This compound, with the chemical formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol , is a cyclic amidine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural integrity and purity are paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs). Therefore, robust analytical techniques such as IR spectroscopy and mass spectrometry are indispensable for its unambiguous identification and characterization. This guide delves into the practical and theoretical aspects of these two powerful analytical methods as applied to this compound.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3] The absorption of infrared radiation by this compound leads to vibrations of its constituent bonds, and the frequencies of these vibrations are characteristic of the bond types.

Predicted Infrared Absorption Profile

Based on the structure of this compound, the following characteristic infrared absorption bands are expected. The exact position of these bands can be influenced by the sample's physical state and intermolecular interactions.

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Expected Intensity |

| ~2950-2850 | C-H (in CH₂ and CH₃) | Stretching | Strong |

| ~1650-1550 | C=N (Amidine) | Stretching | Medium to Strong |

| ~1470-1450 | C-H (in CH₂) | Bending | Medium |

| ~1380-1360 | C-H (in CH₃) | Bending | Medium |

| ~1250-1000 | C-N | Stretching | Medium to Strong |

Table 1: Predicted IR Absorption Bands for this compound.

Experimental Protocol for IR Analysis

The following protocol outlines the steps for acquiring a high-quality IR spectrum of this compound. Given that the compound can exist as a liquid or a solid, methods for both are described.

Sample Preparation (Liquid Sample):

-

Place a single drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Mount the sandwiched plates in the spectrometer's sample holder.

Sample Preparation (Solid Sample - KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the spectrometer's sample holder.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is recommended for its high sensitivity and resolution.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the clean salt plates/KBr pellet) should be acquired prior to the sample scan.

Data Interpretation

The resulting IR spectrum should be analyzed for the presence of the characteristic absorption bands listed in Table 1. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[4]

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[5] Electron ionization (EI) is a common ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.

Expected Mass Spectrum and Fragmentation

An experimental GC-MS spectrum of this compound is available in the PubChem database.[6] The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 112, corresponding to the molecular weight of the compound. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule.

The fragmentation of cyclic amines and related heterocyclic compounds under EI conditions is often directed by the stability of the resulting radical cations and carbocations. For this compound, fragmentation is likely to be initiated by the loss of a hydrogen atom or a methyl group, followed by ring cleavage.

Key Predicted Fragment Ions:

| m/z | Proposed Fragment Ion |

| 112 | [M]⁺˙ (Molecular Ion) |

| 111 | [M - H]⁺ |

| 97 | [M - CH₃]⁺ |

| 83 | [M - C₂H₅]⁺ or [M - NCH₃]⁺ (from ring cleavage) |

| 70 | [M - C₃H₆]⁺ (from ring cleavage) |

| 56 | [M - C₄H₈]⁺ or [C₃H₆N]⁺ (from ring cleavage) |

| 42 | [C₂H₄N]⁺ |

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining an electron ionization mass spectrum of this compound, typically coupled with a gas chromatograph (GC) for sample introduction and separation.

Instrumentation:

-

Gas Chromatograph (GC): For sample introduction and separation from any impurities.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Temperature Program: An appropriate temperature gradient to ensure good peak shape and separation.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for library matching).[7]

-

Mass Range: m/z 35-200.

-

Ion Source Temperature: ~200-250 °C.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Inject an appropriate volume of the sample solution into the GC.

-

The sample will be vaporized and separated on the GC column.

-

As the compound elutes from the GC column, it enters the MS ion source where it is ionized by electron impact.

-

The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

References

- 1. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]

- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. youtube.com [youtube.com]

- 6. Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | C6H12N2 | CID 77953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. article.sapub.org [article.sapub.org]

basicity and pKa of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

An In-Depth Technical Guide to the Basicity and pKa of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Abstract

This compound (DMTHP), a cyclic amidine, is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the anthelmintic drugs pyrantel and morantel.[1][2] Its chemical reactivity and utility are fundamentally governed by its high basicity, a property quantified by its acid dissociation constant (pKa). This guide provides a comprehensive technical analysis of the structural and electronic factors contributing to the basicity of DMTHP. We delve into the theoretical underpinnings of amidine basicity, analyze the specific contributions of the DMTHP structure, present a predicted pKa value, and provide a detailed, field-proven protocol for its empirical determination via potentiometric titration. This document is intended for researchers, chemists, and drug development professionals who utilize DMTHP and require a deep, functional understanding of its core chemical properties.

Introduction: A Key Intermediate in Pharmaceutical Synthesis

This compound, identified by CAS Number 4271-96-9, is a heterocyclic organic compound whose significance is firmly rooted in its role as a versatile synthetic building block.[2][3] Its structure features a six-membered tetrahydropyrimidine ring with an embedded amidine functional group, further substituted with two methyl groups at the N1 and C2 positions. This configuration makes it an ideal precursor for constructing more complex molecules with specific biological activities.[2]

The efficacy of DMTHP in synthetic pathways, such as its condensation reactions in the production of pyrantel, is directly linked to its pronounced basicity and nucleophilic character.[4] Understanding the pKa of DMTHP is therefore not merely an academic exercise; it is critical for reaction optimization, predicting its behavior in different solvent systems, and understanding its physiological disposition (e.g., solubility and charge state at physiological pH), a key consideration in drug development.[5] This guide aims to elucidate the principles behind DMTHP's basicity and provide the practical tools for its accurate measurement.

| Physicochemical Property | Value | Reference(s) |

| CAS Number | 4271-96-9 | [6][7] |

| Molecular Formula | C₆H₁₂N₂ | [2][7] |

| Molecular Weight | 112.17 g/mol | [2][7] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Predicted pKa | 13.42 ± 0.20 | [8] |

Theoretical Framework: The Structural Origins of High Basicity

The robust basicity of DMTHP is not attributable to a single feature but rather the synergistic effect of its core functional group and overall molecular architecture.

The Amidine Group: The Engine of Basicity

The defining feature of DMTHP is its cyclic amidine moiety (N-C=N). Amidines are significantly stronger bases than their amine or imine counterparts. The source of this enhanced basicity lies in the substantial resonance stabilization of the conjugate acid (the amidinium ion) formed upon protonation.

When the exocyclic imine nitrogen is protonated, the resulting positive charge is not localized on that single atom. Instead, it is delocalized across the N-C-N system through resonance. This distribution of charge over multiple atoms creates a more stable cation, which lowers its energy. According to the principles of acid-base chemistry, a more stable conjugate acid corresponds to a stronger base.[9]

Caption: Protonation and resonance stabilization of the DMTHP conjugate acid.

Influence of Molecular Structure

Several other structural elements contribute to the overall basicity:

-

Alkyl Group Induction: The two methyl groups are electron-donating groups (EDGs). Through the inductive effect, they push electron density towards the nitrogen atoms, making the lone pairs more available and eager to accept a proton. This increases the basicity compared to an unsubstituted cyclic amidine.[10]

-

Cyclic Conformation: The six-membered ring constrains the geometry of the N-C-N system. This pre-organization can facilitate the ideal orbital overlap for resonance stabilization in the protonated state. Unlike acyclic amines, where bond rotation can lead to unfavorable steric interactions, the cyclic structure of DMTHP maintains a favorable conformation for protonation.

Predicted pKa and Its Implications

Computational predictions place the pKa of DMTHP at approximately 13.42.[8] A pKa of this magnitude classifies DMTHP as a strong organic base, significantly more basic than common amines like triethylamine (pKa ≈ 10.7) or piperidine (pKa ≈ 11.1).[11] This high pKa value confirms that at physiological pH (~7.4), DMTHP will exist almost exclusively in its protonated, cationic form. This has profound implications for its solubility in aqueous media and its potential interactions with biological targets.

Experimental Determination of pKa

While computational predictions are valuable, empirical determination is the gold standard for establishing a definitive pKa value. Potentiometric titration is a robust, direct, and highly accurate method for this purpose.[12]

Causality Behind Experimental Design: Why Potentiometric Titration?

For a strong base like DMTHP, potentiometric titration is the method of choice for several reasons:

-

Direct Measurement: It directly measures the change in pH (or potential) as a function of added acid (titrant), allowing for a precise determination of the equivalence point and, consequently, the pKa.

-

Accuracy: Modern autotitrators coupled with high-precision pH electrodes can yield highly reproducible and accurate results.

-

Clarity of Endpoint: The titration of a strong base with a strong acid produces a very sharp and easily identifiable inflection point in the titration curve, minimizing ambiguity in data interpretation.

-

Minimal Spectral Requirements: Unlike spectrophotometric methods, this technique does not require the molecule to have a chromophore that changes absorbance upon protonation.[12]

The core principle is the Henderson-Hasselbalch equation. For a base B, the relevant equilibrium is BH⁺ ⇌ B + H⁺. The pKa is the pH at which the concentrations of the protonated form (BH⁺) and the free base (B) are equal. This condition occurs precisely at the half-equivalence point of the titration.

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol: Potentiometric Titration of DMTHP

This protocol is a self-validating system, incorporating standardization and calibration steps to ensure the integrity of the final result.

3.2.1 Materials and Reagents

-

This compound (DMTHP), analytical grade

-

Hydrochloric acid (HCl), concentrated, for solution preparation

-

Potassium hydrogen phthalate (KHP), primary standard grade, dried

-

Standard pH buffers (pH 4.01, 7.00, 10.01)

-

Deionized (DI) water, boiled and cooled to be CO₂-free

3.2.2 Equipment

-

Autotitrator or manual burette (Class A)

-

Calibrated pH meter with a glass combination electrode

-

Magnetic stirrer and stir bar

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes (Class A)

3.2.3 Step-by-Step Methodology

-

Preparation of 0.1 M HCl Titrant:

-

Dilute ~8.3 mL of concentrated HCl into 1 L of DI water.

-

Standardization: Accurately weigh ~0.5 g of dried KHP into a flask. Dissolve in ~50 mL of DI water. Add 2-3 drops of phenolphthalein indicator. Titrate with the prepared HCl solution to the colorless endpoint. Calculate the exact molarity of the HCl. This step is crucial for accuracy.

-

-

Preparation of ~0.05 M DMTHP Analyte:

-

Accurately weigh approximately 0.56 g of DMTHP.

-

Quantitatively transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with CO₂-free DI water. The exact concentration is not critical, as the pKa is determined from the shape of the curve, not the initial concentration.

-

-

pH Meter Calibration:

-

Calibrate the pH meter using the standard pH 4.01, 7.00, and 10.01 buffers according to the manufacturer's instructions. Ensure the slope is within the acceptable range (typically 95-105%).

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the DMTHP solution into a clean beaker.

-

Add enough DI water to ensure the pH electrode bulb is fully submerged (~50 mL total volume).

-

Place the beaker on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode.

-

Begin stirring at a moderate, constant speed.

-

Add the standardized 0.1 M HCl titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and total volume of titrant added.

-

Continue the titration well past the equivalence point (the region of rapid pH change).

-

-

Data Analysis and pKa Determination:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the center of the steepest part of the curve. This can be done precisely by finding the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

Calculate the half-equivalence volume (Veq / 2).

-

Locate the pH on the original titration curve that corresponds to this half-equivalence volume.

-

The pH at the half-equivalence point is the experimental pKa of the compound.

-

Conclusion and Field Applications

This compound is a strong organic base, a characteristic directly attributable to its cyclic amidine structure which allows for significant resonance stabilization of its conjugate acid. Its predicted pKa of ~13.4 underscores its utility as a potent nucleophile and base in organic synthesis, particularly in the pharmaceutical industry for the production of anthelmintic agents.[2][8] The high basicity ensures that it is readily protonated under physiological conditions, a critical factor influencing its solubility, membrane permeability, and overall pharmacokinetic profile. The detailed potentiometric titration protocol provided herein offers a reliable and accurate method for the empirical validation of its pKa, providing drug development professionals with the essential data needed for process optimization and formulation design.

References

- 1. This compound | 4271-96-9 [chemicalbook.com]

- 2. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]

- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 4. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | C6H12N2 | CID 77953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

thermal stability and degradation profile of DMTHP

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DMTHP)

Introduction

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, commonly abbreviated as DMTHP, is a bifunctional organic peroxide notable for its role as a high-temperature radical initiator. Structurally, it consists of a hexane backbone with two tert-butylperoxy groups attached at the 2 and 5 positions. This compound typically presents as a colorless to light yellow liquid.[1][2] Its primary commercial value lies in its application as an efficient cross-linking agent for a variety of polymers, including silicone rubber, polyethylene, and ethylene-propylene rubber, and as a degradation agent for polypropylene in the 200-250°C range.[1][3]

The efficacy and safety of DMTHP are intrinsically linked to its thermal stability. Like all organic peroxides, the peroxy functional group (-O-O-) is a thermally sensitive, energetic bond.[4] When heated, this bond breaks, initiating the desired chemical reactions through the generation of free radicals.[2] However, this same reactivity presents significant handling and storage challenges. An uncontrolled thermal decomposition can lead to a runaway reaction, posing fire and explosion hazards.[1][5] Therefore, a comprehensive understanding of DMTHP's thermal decomposition kinetics, degradation product profile, and the analytical methodologies used for their characterization is paramount for researchers, scientists, and drug development professionals who may encounter this class of compounds. This guide provides a detailed examination of these critical aspects, grounded in established scientific principles and analytical techniques.

Thermal Decomposition Mechanism of DMTHP

The thermal degradation of organic peroxides proceeds via the homolytic cleavage of the weak oxygen-oxygen single bond, which serves as the initiation step for free-radical reactions.[4] For DMTHP, this process is a two-step radical generation cascade.

-

Initial Homolytic Cleavage: Upon heating, the primary decomposition step is the symmetrical cleavage of one of the two peroxide bonds. This generates two oxygen-centered radicals. Due to the molecule's symmetry, cleavage at either peroxide group is equally probable.

-

Secondary β-Scission: The resulting alkoxy radicals are unstable and can undergo subsequent reactions. A common pathway is β-scission, where a carbon-carbon bond adjacent to the radical oxygen breaks. In the case of the tert-butoxy radical, this results in the formation of a stable acetone molecule and a highly reactive methyl radical. The other, larger radical fragment can then undergo further decomposition.

The overall process transforms the single DMTHP molecule into a cascade of smaller, reactive radical species and stable volatile organic compounds.

Caption: Proposed thermal decomposition pathway of DMTHP.

Thermal Stability Profile

The thermal stability of an organic peroxide is quantified by several key parameters that dictate its safe handling, storage, and application temperatures. Organic peroxides are known to be reactive chemicals that can be decomposed by heat, mechanical shock, and impurities.[6]

Key Stability Parameters:

-

Half-Life (t½): This is the time required for 50% of the peroxide concentration to decompose at a specific temperature. It is an inverse measure of reactivity; a shorter half-life indicates lower stability at that temperature. The 10-hour, 1-hour, and 1-minute half-life temperatures are common industry benchmarks.[4]

-

Self-Accelerating Decomposition Temperature (SADT): The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can be violent.[5][7] This is one of the most critical safety indicators for storage and transportation. The "Control Temperature" for transportation is derived from the SADT to ensure a sufficient safety margin.[4]

Factors Influencing Stability:

-

Temperature: As an exponential function, the rate of decomposition increases dramatically with temperature.[4]

-

Impurities: Contact with certain materials, particularly redox-active metals (like those found in stainless steel reactors or from rust) or strong acids and bases, can catalyze decomposition, significantly lowering the temperature at which it becomes hazardous.[6][7]

-

Confinement: Decomposition in a closed system can lead to a rapid pressure buildup from gaseous byproducts, increasing the risk of explosion.

| Parameter | Value/Characteristic | Significance |

| Physical Form | Colorless to light yellow liquid[1][2] | Influences handling and spill response procedures. |

| Boiling Point | 55-57 °C @ 7-9 hPa[1] | Indicates volatility; less volatile than some other peroxides. |

| SADT | >50°C (Control Temperature not required)[4] | Indicates relatively high thermal stability for an organic peroxide, but requires careful handling at elevated temperatures. |

| Application Temp. | 200-250°C[1] | Used in high-temperature applications where controlled radical generation is needed. |

Degradation Product Profile

The thermal decomposition of DMTHP yields a complex mixture of smaller molecules. Based on the decomposition mechanism, the primary products are expected to be:

-

Acetone: Formed from the β-scission of tert-butoxy radicals.

-

Methane: Formed when methyl radicals abstract a hydrogen atom from another molecule.

-

Ethane: Formed by the combination of two methyl radicals.

-

tert-Butanol: Formed when tert-butoxy radicals abstract a hydrogen atom.

-

Other hydrocarbon fragments from the breakdown of the hexane backbone.

The exact composition of the final product mixture can be influenced by the reaction conditions, such as temperature, pressure, and the presence of other reactive species. Identifying these products is crucial for understanding the full reaction pathway and assessing any potential toxicity or interference with the primary application.

Experimental Methodologies for Analysis

A multi-faceted analytical approach is required to fully characterize the . This typically involves a combination of thermal analysis techniques to study the decomposition process and chromatographic/spectroscopic methods to identify the resulting products.

Workflow for Thermal Hazard and Degradation Analysis

Caption: Experimental workflow for DMTHP analysis.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC is employed to measure the heat flow into or out of a sample as a function of temperature or time.[8] For an exothermic process like peroxide decomposition, it precisely identifies the onset temperature (T₀) where decomposition begins and quantifies the total energy released (heat of decomposition, ΔHd), both of which are critical indicators of thermal hazard.[5]

Methodology:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of DMTHP into a high-pressure DSC pan (gold-plated or glass capillary cells may be used to avoid catalytic effects from standard metal pans).[6] Seal the pan hermetically.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature well above the decomposition range (e.g., 300°C).[8]

-

Data Analysis: Plot the heat flow versus temperature. The onset of the large exothermic peak corresponds to T₀. The integrated area of this peak provides the ΔHd. Kinetic parameters can be determined by running the experiment at multiple heating rates using methods like the Kissinger or Ozawa analysis.[8]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine the temperature ranges over which decomposition occurs and to quantify the mass of volatile products generated. When coupled with DSC, it helps differentiate between thermal events with and without mass loss (e.g., melting vs. decomposition).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of DMTHP into a TGA sample pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Thermal Program: Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The resulting curve will show distinct steps corresponding to mass loss events. The derivative of this curve (DTG) shows the rate of mass loss and helps identify the temperatures of maximum decomposition rates.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[10] It is ideally suited for analyzing the degradation products of DMTHP. The gas chromatograph separates the complex mixture into individual components, and the mass spectrometer provides detailed structural information for each component, allowing for confident identification.

Methodology:

-

Sample Generation: Heat a sample of DMTHP in a sealed vial at a controlled temperature (e.g., 150°C) for a specific time to induce partial or complete decomposition.

-

Sample Introduction: Collect a sample of the headspace gas using a gas-tight syringe or use a solvent extraction for liquid-phase products. Inject the sample into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and affinities for the column's stationary phase. A typical temperature program might start at 40°C and ramp up to 250°C.

-

Mass Spectrometry Detection: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of these fragments creates a unique mass spectrum, or "fingerprint," for each compound.

-

Data Analysis: Compare the obtained mass spectra to a reference library (e.g., NIST) to identify the degradation products. Quantify the products by integrating the peak areas and comparing them to calibration standards.

Safety, Handling, and Storage

Given its nature as an organic peroxide, strict safety protocols are mandatory when working with DMTHP.

-

Hazards: DMTHP is a combustible liquid.[1] Vapors may form explosive mixtures with air, and the material is sensitive to heat, sparks, and open flames. Contact with incompatible materials can lead to violent decomposition.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[3] Keep containers tightly closed and separate from reducing agents, acids, bases, and powdered metals.[1]

-

Handling: Always wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[11][12] Handle in a chemical fume hood to avoid inhalation of vapors. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.

-

Emergency Procedures: In case of fire, use water spray, foam, or dry chemical extinguishers.[1] For spills, absorb with an inert material (e.g., Chemizorb®) and dispose of as hazardous waste. Do not let the product enter drains.

Conclusion

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is a valuable industrial chemical whose utility is directly tied to its thermal reactivity. A thorough characterization of its stability and degradation profile is not merely an academic exercise but a critical component of process safety management and application optimization. By employing a suite of analytical techniques such as DSC, TGA, and GC-MS, researchers can precisely determine key safety parameters like onset temperature and heat of decomposition, while also identifying the full spectrum of degradation products. This comprehensive understanding enables the design of safer storage and handling protocols, the optimization of reaction conditions in industrial processes, and the prevention of hazardous thermal runaway events.

References

- 1. 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane | 78-63-7 [chemicalbook.com]

- 2. CAS 78-63-7: 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane [cymitquimica.com]

- 3. 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane 78-63-7 [mingyuanchemical.com]

- 4. americanchemistry.com [americanchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. Item - The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 9. mdpi.com [mdpi.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to the Tautomerism of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine, a cyclic amidine of significant interest in medicinal chemistry and drug development. Prototropic tautomerism, the dynamic equilibrium involving the migration of a proton, governs the chemical behavior and biological activity of such heterocyclic systems. This document delineates the theoretical underpinnings of amine-imine tautomerism in this specific molecule, outlines robust experimental methodologies for its characterization, and details computational approaches for predicting tautomeric preferences. By integrating established principles of physical organic chemistry with modern analytical techniques, this guide serves as an essential resource for researchers engaged in the design and optimization of pharmacologically active agents targeting systems where tautomerism is a critical determinant of efficacy and specificity.

Introduction: The Significance of Tautomerism in Cyclic Amidines

Tautomerism, the interconversion of structural isomers through the migration of an atom or group, is a fundamental concept in organic chemistry with profound implications for molecular recognition, reactivity, and pharmacology.[1] Prototropic tautomerism, involving the relocation of a proton, is the most common form of this phenomenon and is particularly prevalent in heterocyclic systems containing the amidine moiety (-N=C(R)-N-).[2] this compound belongs to this class of compounds, and its chemical and biological properties are intrinsically linked to the position of its tautomeric equilibrium.

The amidine functional group can exist in two primary tautomeric forms: an amino-imino form and an imino-amino form, which are in a dynamic equilibrium. The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH. A thorough understanding of the tautomeric landscape of this compound is therefore paramount for predicting its behavior in different chemical and biological environments, a critical consideration in drug design and development.

Tautomeric Forms of this compound

The core structure of this compound allows for the existence of two principal prototropic tautomers arising from the migration of a proton between the two nitrogen atoms of the amidine system. These are the symmetric imino-amino tautomer and the asymmetric amino-imino tautomer.

-

Tautomer A (Symmetric): 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidin-1-ium-6-ide. In this form, the double bond is exocyclic to the pyrimidine ring.

-

Tautomer B (Asymmetric): 1,6-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-imine. Here, the double bond is endocyclic.

The equilibrium between these two forms is a critical determinant of the molecule's hydrogen bonding capabilities, overall polarity, and steric profile, all of which influence its interaction with biological targets.

Caption: Prototropic tautomerism in this compound.

Experimental Methodologies for Tautomer Elucidation

The characterization of tautomeric equilibria necessitates the use of spectroscopic techniques that are sensitive to the subtle structural differences between the interconverting forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[3]

-

¹H NMR: The chemical shifts of protons attached to or near the amidine moiety are highly sensitive to the location of the double bond and the protonation state of the nitrogen atoms. In the case of this compound, the chemical shifts of the methyl groups and the protons on the tetrahydropyrimidine ring will differ between Tautomer A and Tautomer B. Variable temperature NMR studies can also provide insights into the kinetics of the tautomeric interconversion.

-

¹³C NMR: The resonance of the sp²-hybridized carbon atom in the amidine group is a key diagnostic marker. Its chemical shift will be significantly different in the two tautomers.

-

¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms, offering unambiguous evidence for the position of the proton.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of this compound at a concentration of approximately 10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

Identify and assign the resonances for each tautomer present in the spectra.

-

Integrate the signals corresponding to specific protons or carbons of each tautomer.

-

Calculate the tautomeric ratio (KT = [Tautomer B] / [Tautomer A]) from the integration values.

-

-

Variable Temperature Study (Optional): Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 253 K to 323 K) to investigate the thermodynamics of the tautomeric equilibrium and potentially observe the coalescence of signals if the interconversion rate becomes fast on the NMR timescale.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for studying tautomerism, as the different electronic arrangements of the tautomers often lead to distinct absorption spectra.[4] The π → π* and n → π* transitions of the amidine chromophore are sensitive to the extent of conjugation, which differs between the tautomers.

Experimental Protocol: UV-Vis Spectroscopic Determination of Tautomeric Ratio

-

Sample Preparation: Prepare dilute solutions of this compound in a series of solvents of varying polarity (e.g., cyclohexane, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

Identify the absorption maxima (λmax) corresponding to each tautomer.

-

If the molar absorptivities (ε) of the individual tautomers are known or can be estimated (e.g., from computational studies or by using "locked" analogues that cannot tautomerize), the tautomeric ratio can be determined using the Beer-Lambert law.

-

Solvatochromic shifts (changes in λmax with solvent polarity) can provide qualitative information about the relative polarities of the ground and excited states of each tautomer.

-

Caption: Experimental workflow for the study of tautomerism.

Computational Chemistry: A Predictive Approach

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for investigating tautomeric equilibria.[5] These methods allow for the prediction of the relative stabilities of tautomers and provide insights into the factors that govern their interconversion.

Calculation of Relative Tautomer Stabilities

The relative Gibbs free energies (ΔG) of the tautomers can be calculated to predict the position of the equilibrium. A lower ΔG value indicates a more stable tautomer.

Computational Protocol: DFT Calculation of Tautomer Stabilities

-

Structure Optimization: The geometries of both Tautomer A and Tautomer B of this compound are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections to enthalpy and entropy).

-